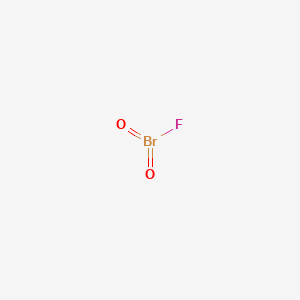

Fluoro(dioxo)-lambda~5~-bromane

Description

Fluoro(dioxo)-λ⁵-bromane is a hypervalent bromine compound characterized by a trigonal bipyramidal geometry, where bromine occupies the central position bonded to two oxygen atoms (dioxo groups), one fluorine atom, and two aryl or alkyl ligands. This unique structure endows it with exceptional electrophilicity and hypernucleofugality (rapid leaving-group ability), making it a powerful reagent in organic synthesis . Its reactivity is leveraged in transformations such as Baeyer-Villiger oxidation (BVO) and Hofmann rearrangements, where it facilitates the generation of activated intermediates like Criegee adducts or nitrenoid species . For instance, in BVO, Fluoro(dioxo)-λ⁵-bromane enables selective oxidation of primary aliphatic aldehydes to formate esters (>95% selectivity), a feat unattainable with classical methods . Its synthetic utility is further amplified by its stability under mild reaction conditions and compatibility with diverse substrates.

Properties

CAS No. |

22585-64-4 |

|---|---|

Molecular Formula |

BrFO2 |

Molecular Weight |

130.90 g/mol |

InChI |

InChI=1S/BrFO2/c2-1(3)4 |

InChI Key |

MQCDGGKZTTYBRJ-UHFFFAOYSA-N |

Canonical SMILES |

O=Br(=O)F |

Origin of Product |

United States |

Preparation Methods

Bromyl fluoride can be synthesized through several methods:

Reaction of Potassium Tetrafluorobromate(VII) with Hydrogen Fluoride: This method involves reacting K[BrF₄O] with HF.

Reactions of Bromine Pentafluoride with Iodine Oxides: Bromine pentafluoride reacts with compounds such as IO₂F, IOF₃, and I₂O₅ to produce bromyl fluoride.

Hydrolysis of Bromine Pentafluoride: At low temperatures, bromine pentafluoride undergoes hydrolysis to form bromyl fluoride and hydrogen fluoride.

Chemical Reactions Analysis

Bromyl fluoride undergoes various types of chemical reactions:

- When heated, bromyl fluoride decomposes into bromine trifluoride, bromine, and oxygen:

Decomposition: 3BrO2F→BrF3+Br2+3O2

Bromyl fluoride reacts violently with water, resulting in the formation of bromic acid and hydrogen fluoride:Reaction with Water: BrO2F+H2O→HBrO3+HF

It reacts with alkalis to produce sodium bromate, sodium fluoride, and water:Reaction with Alkalis: BrO2F+2NaOH→NaBrO3+NaF+H2O

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypervalent halogen reagents, including iodanes (λ³- or λ⁵-iodanes) and chloranes (λ³-chloranes), share structural and functional similarities with Fluoro(dioxo)-λ⁵-bromane. However, critical differences in electronic properties, leaving-group aptitude, and catalytic activity define their distinct reactivities.

Reactivity in Arylation and Nucleophilic Substitution

Fluoro(dioxo)-λ⁵-bromane outperforms iodanes in aryl transfer reactions. For example, in the arylation of sodium ethoxide, bromane achieves a 96% yield of phenyl ethyl ether, whereas λ³-iodane yields only 17% under identical conditions . Similarly, in nucleophilic aromatic substitution with NaNO₂, bromane and λ³-chlorane exhibit comparable efficiencies (high yields), while λ³-iodane shows negligible reactivity due to slower ligand exchange kinetics . This trend underscores bromine’s optimal balance between electrophilicity and leaving-group ability in hypervalent systems.

Electron-Withdrawing Capacity and Catalytic Activity

Bromanes exhibit stronger electron-withdrawing effects than iodanes, enhancing their catalytic performance. Yoshida et al. demonstrated that cyclic diaryl-λ³-bromane promotes Michael additions between indoles and trans-crotonophenone via halogen-bonding catalysis, whereas iodanes are less effective due to weaker electron-withdrawing power . This property also stabilizes charge-separated intermediates in polar reactions, a critical advantage in electrophilic activations.

Application in Baeyer-Villiger Oxidation

Classical BVO reagents (e.g., peracids) fail to oxidize primary aliphatic aldehydes, but Fluoro(dioxo)-λ⁵-bromane overcomes this limitation. For example, octanal and benzaldehyde are converted to formate esters with >95% selectivity using bromane, whereas traditional methods yield carboxylic acids exclusively . This selectivity arises from bromane’s ability to stabilize hypervalent intermediates, enabling controlled ligand exchange and rearrangement.

Hofmann Rearrangement of Sulfonamides

In Hofmann rearrangements, Fluoro(dioxo)-λ⁵-bromane induces direct conversion of primary arenesulfonamides to sulfamoyl fluorides at room temperature, a transformation unattainable with iodanes. For instance, p-toluenesulfonamide reacts with bromane to yield N-p-tolylsulfamoyl fluoride in high yield, while iodanes form stable sulfonylimino-λ³-iodane intermediates instead . The superior nucleofugality of the bromanyl group (vs. iodanyl) drives this divergent reactivity.

Data Tables

Table 1: Comparative Reactivity in Key Reactions

Table 2: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.